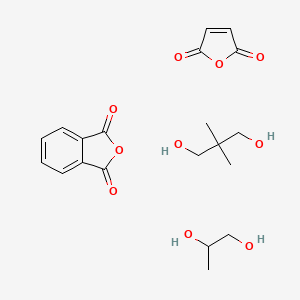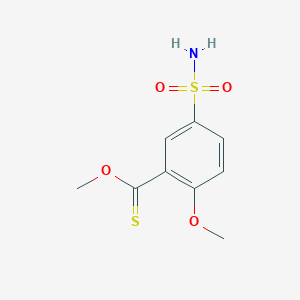![molecular formula C10H13O4P B14642545 2-[Methoxy(phenyl)phosphoryl]propanoic acid CAS No. 51757-67-6](/img/structure/B14642545.png)
2-[Methoxy(phenyl)phosphoryl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Methoxy(phenyl)phosphoryl]propanoic acid is an organic compound with the molecular formula C10H13O4P. It is characterized by the presence of a methoxy group, a phenyl ring, and a phosphoryl group attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-[Methoxy(phenyl)phosphoryl]propanoic acid typically involves the reaction of methoxybenzene with a phosphorylating agent under controlled conditions. One common method involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent, followed by hydrolysis to yield the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yield and purity.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often incorporate continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
2-[Methoxy(phenyl)phosphoryl]propanoic acid undergoes various chemical reactions, including:
Substitution: The methoxy group and phenyl ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
2-[Methoxy(phenyl)phosphoryl]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[Methoxy(phenyl)phosphoryl]propanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, which are crucial in various biochemical processes . Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[Methoxy(phenyl)phosphoryl]propanoic acid can be compared with other similar compounds, such as:
3-Hydroxyphenylphosphinyl-propanoic acid: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.
2-Methoxyphenylacetic acid: This compound lacks the phosphoryl group, making it less versatile in phosphorylation reactions.
2-Methyl-2-phenylpropanoic acid: This compound has a methyl group instead of a methoxy group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
51757-67-6 |
|---|---|
Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
2-[methoxy(phenyl)phosphoryl]propanoic acid |
InChI |
InChI=1S/C10H13O4P/c1-8(10(11)12)15(13,14-2)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12) |
InChI Key |
DHIWQEHMGHNZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)P(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


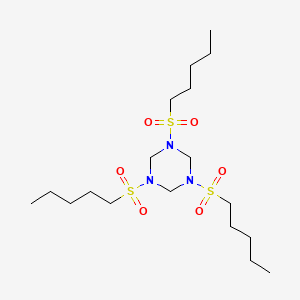

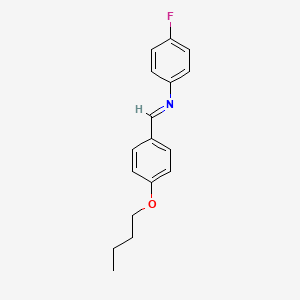
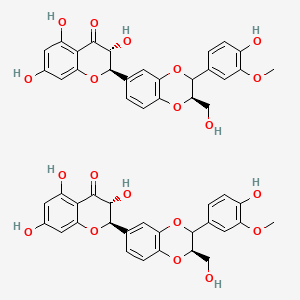


![[(3aR,4S,6aR,8S,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2R)-2-methyloxirane-2-carboxylate](/img/structure/B14642522.png)
![(1-Butoxyethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14642528.png)
![Triphenyl[2-(2-phenylhydrazinylidene)propyl]phosphanium bromide](/img/structure/B14642530.png)
![6-Chloro-2-[(3-methoxypropyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14642534.png)
![Urea, [(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B14642540.png)
![1-{[2-(Benzyloxy)-3,5-dibromophenyl]methyl}-4-methylpiperazine](/img/structure/B14642543.png)
